molecular formula C18H15ClN4O B2756674 (E)-3-(4-chlorophenyl)-N'-(4-methylbenzylidene)-1H-pyrazole-5-carbohydrazide CAS No. 1285651-53-7

(E)-3-(4-chlorophenyl)-N'-(4-methylbenzylidene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2756674
CAS No.: 1285651-53-7
M. Wt: 338.8
InChI Key: URRHNEDWSRJKRH-RGVLZGJSSA-N
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Description

(E)-3-(4-chlorophenyl)-N’-(4-methylbenzylidene)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a pyrazole ring, a chlorophenyl group, and a methylbenzylidene moiety, making it a molecule of interest in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-chlorophenyl)-N’-(4-methylbenzylidene)-1H-pyrazole-5-carbohydrazide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is often synthesized through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the pyrazole ring with a 4-chlorophenyl group, usually through a nucleophilic aromatic substitution reaction.

    Formation of the Carbohydrazide: The carbohydrazide moiety is introduced by reacting the pyrazole derivative with hydrazine hydrate.

    Condensation with 4-Methylbenzaldehyde: The final step involves the condensation of the carbohydrazide with 4-methylbenzaldehyde to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazide moiety, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the carbonyl group in the carbohydrazide, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(4-chlorophenyl)-N’-(4-methylbenzylidene)-1H-pyrazole-5-carbohydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound has been studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, research focuses on its pharmacological properties, including its potential to inhibit specific enzymes or receptors involved in disease processes.

Industry

Industrially, the compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (E)-3-(4-chlorophenyl)-N’-(4-methylbenzylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cellular pathways, it may modulate signal transduction by interacting with specific receptors or proteins.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(4-chlorophenyl)-N’-(4-methylbenzylidene)-1H-pyrazole-5-carbohydrazide: Known for its unique combination of a pyrazole ring and a chlorophenyl group.

    (E)-3-(4-chlorophenyl)-N’-(4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide: Similar structure but with a methoxy group instead of a methyl group, which can alter its reactivity and biological activity.

    (E)-3-(4-chlorophenyl)-N’-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide: Contains a nitro group, which can significantly impact its chemical and biological properties.

Uniqueness

The uniqueness of (E)-3-(4-chlorophenyl)-N’-(4-methylbenzylidene)-1H-pyrazole-5-carbohydrazide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(4-chlorophenyl)-N-[(E)-(4-methylphenyl)methylideneamino]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O/c1-12-2-4-13(5-3-12)11-20-23-18(24)17-10-16(21-22-17)14-6-8-15(19)9-7-14/h2-11H,1H3,(H,21,22)(H,23,24)/b20-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URRHNEDWSRJKRH-RGVLZGJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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